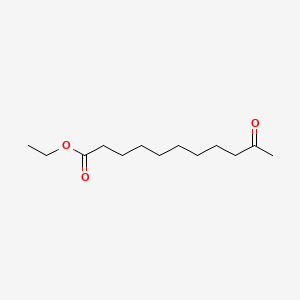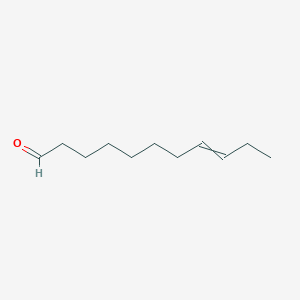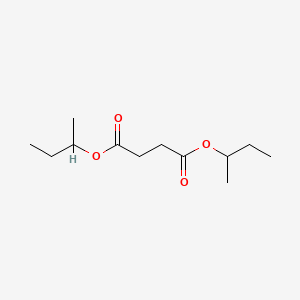
Orotic acid butyl ester
Vue d'ensemble
Description
Orotic acid butyl ester is a derivative of orotic acid, which is a pyrimidine carboxylic acid. Orotic acid is naturally found in milk whey and is an intermediate in the biosynthesis of pyrimidine, a crucial component of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Orotic acid butyl ester can be synthesized through esterification, a reaction where a carboxylic acid reacts with an alcohol in the presence of a catalyst. For this compound, the reaction involves orotic acid and butanol, with hydrochloric acid as a catalyst. The mixture is refluxed for about 10 hours, followed by evaporation of the solvent under reduced pressure .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous refluxing and efficient solvent recovery systems to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Orotic acid butyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze back to orotic acid and butanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by a catalyst such as sodium t-butoxide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Sodium t-butoxide in an organic solvent like tetrahydrofuran.
Major Products:
Hydrolysis: Orotic acid and butanol.
Transesterification: New esters depending on the alcohol used in the reaction.
Applications De Recherche Scientifique
Orotic acid butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various pyrimidine derivatives.
Biology: Studied for its potential to stimulate the proliferation of human mesenchymal stem cells.
Medicine: Investigated for its role in enhancing cardiac output and aiding recovery from heart failure.
Industry: Utilized in the production of pharmaceuticals and as a growth stimulant in agriculture.
Mécanisme D'action
The mechanism of action of orotic acid butyl ester involves its conversion to orotic acid in biological systems. Orotic acid plays a role in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This process involves several enzymatic steps, including the conversion of orotic acid to orotidine-5’-monophosphate and then to uridine-5’-monophosphate .
Comparaison Avec Des Composés Similaires
Orotic Acid Ethyl Ester: Similar in structure but with an ethyl group instead of a butyl group.
Potassium Orotate: A salt form of orotic acid with potassium.
Ammonium Orotate: A salt form of orotic acid with ammonium.
Uniqueness: Orotic acid butyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to other esters, the butyl group provides distinct physicochemical properties that can be advantageous in certain applications .
Propriétés
IUPAC Name |
butyl 2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-2-3-4-15-8(13)6-5-7(12)11-9(14)10-6/h5H,2-4H2,1H3,(H2,10,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSYFXKHZGSZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177303 | |
| Record name | NSC 32774 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22754-37-6 | |
| Record name | Orotic acid, butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022754376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22754-37-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 32774 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OROTIC ACID, BUTYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3YMM6WL7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1,1'-Binaphthalene]-8,8'-dicarboxylic acid](/img/structure/B1593820.png)







